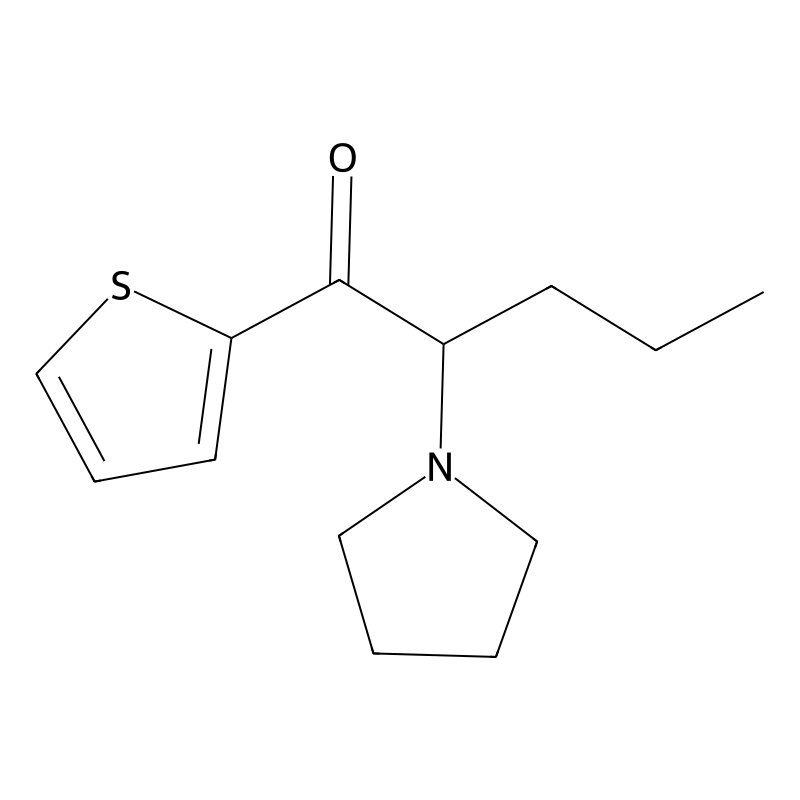

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one, also known by its CAS number 1400742-66-6, is a synthetic compound belonging to the class of substituted cathinones. Its molecular formula is C13H19NOS, with a molecular weight of 237.36 g/mol. The compound features a pyrrolidine ring and a thiophene moiety, which contribute to its unique chemical properties. It is soluble in dimethyl sulfoxide and is primarily used for research purposes, not intended for human therapeutic applications .

- Nucleophilic Substitution: The pyrrolidine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Reduction: The carbonyl group in the ketone can be reduced to form alcohols or other derivatives.

- Condensation Reactions: The compound can participate in condensation reactions with other amines or carbonyl compounds to form more complex structures .

Research indicates that 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one exhibits stimulant properties similar to other cathinones. It has been studied for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin. Some studies suggest potential cytotoxic effects, highlighting the need for caution in handling and usage due to its psychoactive nature .

The synthesis of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one typically involves several steps:

- Formation of the Thiophene Ring: Starting materials containing thiophene are reacted under specific conditions to form the desired thiophene derivative.

- Pyrrolidine Substitution: Pyrrolidine is introduced into the reaction mixture, often through nucleophilic attack on an appropriate electrophile.

- Ketone Formation: The final product is obtained through oxidation of intermediate alcohols or direct formation from precursors .

This compound is primarily used in research settings, particularly in studies related to psychoactive substances and their effects on biological systems. Its unique structure makes it a candidate for exploring structure-activity relationships within the class of substituted cathinones. Additionally, it may serve as a reference standard in forensic toxicology .

Interaction studies have focused on the compound's binding affinity to various neurotransmitter transporters and receptors. It has been shown to interact with dopamine and serotonin transporters, suggesting that it may influence mood and behavior similar to other stimulants. These interactions are crucial for understanding its potential effects and risks associated with its use .

Several compounds share structural similarities with 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one. Notable examples include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(pyrrolidin-1-yl)-7-(thiophen-2-yl)heptan-1-one | Structure | Longer carbon chain; potential for different biological activity |

| α-Pyrrolidinovalerothiophenone | Structure | Variations in side chain length; may exhibit distinct pharmacological properties |

| 4-Methyl-a-pyrrolidinohexanophenone | Structure | Methyl substitution alters potency and receptor interaction |

| 4-Fluoro-a-PVP | Structure | Fluorine substitution affects metabolic stability and potency |

These compounds highlight the diversity within the class of pyrrolidine derivatives while emphasizing the unique structural characteristics of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one that may influence its biological activity and applications in research .

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one is a synthetic organic compound belonging to the pyrrolidinophenone class of substituted cathinones. Its molecular formula is C₁₃H₁₉NOS, with a molecular weight of 237.36 g/mol. Structurally, it comprises a pentanone backbone substituted with a pyrrolidine ring at the C2 position and a thiophene moiety at the C1 position. This dual heterocyclic architecture distinguishes it from phenyl-substituted analogues like α-PVP (alpha-pyrrolidinovalerophenone).

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NOS |

| Molecular Weight | 237.36 g/mol |

| CAS Registry Number | 1400742-66-6 |

| IUPAC Name | 2-pyrrolidin-1-yl-1-thiophen-2-ylpentan-1-one |

| SMILES | CCCC(C(=O)C1=CC=CS1)N2CCCC2 |

| InChIKey | OOSRPGUQJAKBLV |

Historical Context and Discovery

The compound emerged in the early 2010s as part of the expanding market for novel psychoactive substances (NPS). Its synthesis and characterization were first documented in Japan in 2013, where it became associated with the designer drug trade. Unlike phenyl-substituted cathinones (e.g., α-PVP), this thiophene-containing variant reflects ongoing efforts to modify existing structures to evade regulatory controls. Recent analytical studies have emphasized its presence in illicit powders labeled as "a-BVPV," highlighting its role in evolving synthetic drug markets.

Nomenclature Systems and Synonyms

The compound’s nomenclature varies across chemical databases and literature:

| Nomenclature System | Name |

|---|---|

| IUPAC | 2-pyrrolidin-1-yl-1-thiophen-2-ylpentan-1-one |

| Common Abbreviation | α-PVT (alpha-Pyrrolidinovalerothiophenone) |

| CAS Registry | 1400742-66-6 |

| Other Synonyms | α-Pyrrolidinovalerothiophenone, a-PVT |

These designations often prioritize brevity or structural clarity, reflecting its classification as a pyrrolidinophenone derivative.

Position within Pyrrolidinophenone Classification

Pyrrolidinophenones are characterized by a pyrrolidine ring attached to a ketone-substituted alkyl chain. Within this class, 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one is distinguished by:

- Thiophene substitution: Replacement of the phenyl group in α-PVP with a thiophene ring, altering electronic properties and potential binding interactions.

- Chain length: A five-carbon (pentanone) backbone, contrasting with shorter (e.g., propiophenone) or longer (e.g., hexiophenone) analogues.

- Functional groups: A ketone at the C1 position and a tertiary amine within the pyrrolidine ring, enabling hydrogen bonding and steric interactions.

This structural motif places it alongside related compounds such as α-PBP (pyrrolidinobutyrophenone) and α-PHP (pyrrolidinohexiophenone) in terms of pharmacophore design.

Molecular Formula and Weight

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one represents a synthetic substituted cathinone derivative with the molecular formula C₁₃H₁₉NOS [1]. The compound exhibits a molecular weight of 237.36 grams per mole, as determined through computational analysis and confirmed by multiple chemical databases [1] [3]. The Chemical Abstracts Service registry number for this compound is 1400742-66-6, providing a unique identifier for chemical documentation and research purposes [1].

The molecular structure incorporates thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom, resulting in a total of thirty-four atoms within the complete molecular framework [1]. The compound exists as a neutral molecule with a formal charge of zero, indicating balanced electron distribution across all constituent atoms [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NOS |

| Molecular Weight | 237.36 g/mol |

| CAS Number | 1400742-66-6 |

| Total Atom Count | 34 |

| Formal Charge | 0 |

| Stereochemical Centers | 1 |

Structural Characteristics and Functional Groups

The molecular architecture of 2-(pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one encompasses multiple distinct functional groups that contribute to its overall chemical behavior and properties [1] . The central structural feature consists of a ketone carbonyl group (C=O) positioned between the pyrrolidine and thiophene moieties, creating a conjugated system that influences electronic distribution throughout the molecule [1].

The pyrrolidine ring represents a five-membered saturated nitrogen-containing heterocycle with the chemical formula C₄H₈N . This tertiary amine functionality provides basic character to the molecule due to the presence of a lone pair of electrons on the nitrogen atom [23]. The pyrrolidine nitrogen adopts sp³ hybridization, which enhances its electron-donating capability compared to aromatic nitrogen systems [23].

The thiophene moiety constitutes a five-membered aromatic heterocycle containing sulfur as the heteroatom [10] [15]. This aromatic system contributes significant electronic characteristics to the overall molecular structure through its delocalized π-electron system [10]. The thiophene ring maintains planarity consistent with aromatic compounds and follows Huckel's rule with six π-electrons distributed across the five-membered ring [14] [15].

The pentan-1-one backbone provides an alkyl chain extension consisting of three carbon atoms attached to the central carbon bearing the pyrrolidine substituent [1]. This alkyl chain introduces conformational flexibility through rotatable single bonds, allowing for multiple spatial arrangements of the molecule [25].

| Functional Group | Chemical Formula | Location | Characteristics |

|---|---|---|---|

| Ketone | C=O | Central carbonyl carbon | Electrophilic center |

| Pyrrolidine Ring | C₄H₈N | Nitrogen heterocycle | Basic, electron-donating |

| Thiophene Ring | C₄H₃S | Aromatic heterocycle | Electron-rich, aromatic |

| Alkyl Chain | C₃H₇ | Propyl extension | Flexible, hydrophobic |

Stereochemistry and Conformational Analysis

The stereochemical complexity of 2-(pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one arises from the presence of one asymmetric carbon center located at the C-2 position, where the pyrrolidine ring and propyl chain are attached [1]. This stereogenic center gives rise to two possible enantiomers with R and S configurations, potentially exhibiting different biological activities and pharmacological properties [19].

The pyrrolidine ring adopts a preferred envelope conformation with Cγ-endo puckering, which represents the most thermodynamically stable arrangement [11]. Quantum mechanical calculations demonstrate that the Cγ-endo pucker maintains greater stability than the Cγ-exo conformation by approximately 1.2 to 2.8 kcal/mol in solution [11]. This conformational preference significantly influences the spatial orientation of substituents attached to the pyrrolidine nitrogen [11].

The propyl chain exhibits conformational flexibility through rotation around C-C single bonds, with anti-anti and anti-gauche conformations representing the lowest energy arrangements [25]. These conformations minimize steric interactions and avoid pentane interference that would destabilize alternative arrangements [25].

The carbonyl group maintains coplanarity with the thiophene ring to maximize π-orbital overlap and maintain conjugation throughout the extended system [21]. This planar arrangement enhances electronic delocalization and contributes to the overall stability of the molecular structure [21].

| Conformational Element | Preferred State | Energy Difference | Flexibility |

|---|---|---|---|

| Pyrrolidine Ring | Cγ-endo pucker | 1.2-2.8 kcal/mol | Moderate |

| Propyl Chain | Anti-anti/anti-gauche | Variable | High |

| Carbonyl-Thiophene | Coplanar | Stabilizing | Low |

| Overall Molecule | Extended | Most stable | Moderate |

Comparison with Phenyl Analogs

The substitution of thiophene for phenyl rings in similar molecular frameworks represents a significant bioisosteric replacement strategy in medicinal chemistry [27] [17]. Thiophene maintains comparable steric bulk, π-electron cloud characteristics, and planar structure relative to phenyl groups while introducing distinct electronic and physicochemical properties [27].

The aromatic character of thiophene differs measurably from benzene, with thiophene exhibiting a resonance energy of 117-130 kJ/mol compared to benzene's 150 kJ/mol [29] [14]. This reduced aromaticity renders thiophene more reactive toward electrophilic aromatic substitution reactions, particularly at the C-2 position [12] [14].

Electronic distribution analysis reveals that thiophene functions as an electron-rich aromatic system due to sulfur's lower electronegativity (2.6) compared to carbon (2.5) [13] [14]. This increased electron density at carbon positions enhances nucleophilic character and facilitates interactions with electron-deficient species [13].

Hydrophobicity measurements demonstrate that thiophene derivatives exhibit lower log P values (1.81) compared to phenyl analogs (2.15), indicating increased hydrophilicity and potentially improved water solubility [27]. This characteristic may influence bioavailability and membrane permeability properties in biological systems [27].

The dipole moment of thiophene (0.52 D) contrasts with the zero dipole moment of benzene, introducing polarity that can affect intermolecular interactions and crystal packing arrangements [13] [30]. This polarity difference may alter binding affinity to biological targets and influence pharmacokinetic properties [17].

| Property | Thiophene | Phenyl/Benzene | Significance |

|---|---|---|---|

| Resonance Energy | 117-130 kJ/mol | 150 kJ/mol | Thiophene less aromatic |

| Electron Density | Higher | Lower | Thiophene electron-rich |

| Log P | 1.81 | 2.15 | Thiophene more hydrophilic |

| Dipole Moment | 0.52 D | 0 D | Thiophene polar |

| Reactivity | Higher | Lower | Thiophene more reactive |

Thiophene Moiety Characteristics

The thiophene ring system exhibits distinctive electronic properties that significantly influence the overall molecular behavior of 2-(pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one [15] [21]. The aromatic character of thiophene derives from the participation of sulfur's lone pair electrons in the π-electron system, creating a delocalized six-electron aromatic system that satisfies Huckel's rule [15].

Molecular orbital analysis reveals that thiophene possesses a highest occupied molecular orbital energy level ranging from -5.5 to -6.0 electron volts and a lowest unoccupied molecular orbital energy level between -1.0 to -1.5 electron volts [21]. These energy levels determine the compound's oxidation and reduction potentials and influence its electronic interactions with other molecular species [21].

The electron density distribution within the thiophene ring shows preferential accumulation at the C-2 and C-5 positions, with calculated π-electron densities of approximately 1.087-1.090 [13]. This uneven distribution explains the regioselectivity observed in electrophilic aromatic substitution reactions, where substitution occurs preferentially at the C-2 position [12] [29].

Chemical hardness calculations for thiophene derivatives typically yield values between 4.0-4.5 electron volts, indicating moderate resistance to charge transfer processes [30]. The corresponding chemical softness values of 0.22-0.25 eV⁻¹ suggest reasonable susceptibility to electronic perturbations and chemical modifications [30].

The electrophilicity index of thiophene systems generally ranges from 1.0-1.5 electron volts, characterizing these compounds as moderate electrophiles capable of accepting electron density from nucleophilic species [30]. This electronic character contributes to the compound's potential for participating in various chemical transformations and biological interactions [30].

Polarizability measurements indicate that thiophene exhibits enhanced response to external electric fields compared to purely hydrocarbon aromatics [30]. This increased polarizability facilitates intermolecular interactions and may enhance binding affinity to biological macromolecules through induced dipole interactions [17].

| Electronic Property | Value Range | Chemical Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.0 eV | Oxidation potential |

| LUMO Energy | -1.0 to -1.5 eV | Reduction potential |

| Band Gap | 4.0-5.0 eV | Electronic excitation energy |

| Chemical Hardness | 4.0-4.5 eV | Charge transfer resistance |

| Electrophilicity Index | 1.0-1.5 eV | Electron accepting ability |

| π-Electron Density (C-2) | 1.087-1.090 | Reactivity site |

Physical State and Appearance

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one in its base form appears as a white powder [1] [2]. The compound belongs to the class of synthetic cathinones and exhibits the typical physical characteristics associated with this chemical family [3] [1]. When isolated as the hydrochloride salt, the compound maintains its white, crystalline appearance, which is consistent with the general behavior of pyrrolidinophenone derivatives [1] [4].

The molecular formula is C₁₃H₁₉NOS with a molecular weight of 237.36 g/mol [3] [6]. The compound is registered under CAS number 1400742-66-6 [3] [7] and is systematically named according to IUPAC nomenclature as 2-(pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one [3] [6].

The structural architecture comprises a pentanone backbone substituted with a pyrrolidine ring at the C2 position and a thiophene moiety at the C1 position . This dual heterocyclic structure distinguishes it from phenyl-substituted analogues and contributes to its unique physicochemical properties .

Solubility Profile

The solubility characteristics of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one vary significantly depending on the chemical form and solvent system. The base form exhibits limited solubility in water, which is typical behavior for organic compounds containing heterocyclic nitrogen atoms [8].

Dimethyl sulfoxide (DMSO) serves as an effective solvent for the compound, with literature confirming its solubility in this polar aprotic solvent . This solubility pattern aligns with the compound's structural features, including the presence of both polar (nitrogen and sulfur heteroatoms) and hydrophobic (alkyl chain and aromatic rings) regions [8].

The hydrochloride salt form demonstrates enhanced water solubility compared to the free base [9] [1]. This improvement results from the ionic nature of the hydrochloride group, which significantly increases the polar characteristics of the molecule and facilitates dissolution in aqueous media [9]. The salt formation represents a common pharmaceutical strategy for improving bioavailability and handling properties of basic compounds [9].

Organic solvents, including alcohols such as methanol and ethanol, are expected to provide moderate to good solubility for the compound [9] [10]. The thiophene ring system contributes to solubility in organic media, as thiophene itself is soluble in alcohol and ether but insoluble in water [11].

Melting Point and Thermal Characteristics

The melting point of the hydrochloride salt has been determined to be 214.9°C [1], providing a definitive thermal characteristic for this specific salt form. This melting point value serves as an important identification parameter and indicates the thermal stability range of the compound in its salt form.

The melting point of the free base form has not been determined according to available literature sources [1]. This represents a gap in the current characterization data for the compound, as melting point determination is a fundamental physicochemical property used for identification and purity assessment.

Thermal stability considerations indicate that the compound remains stable under recommended storage temperatures and normal handling conditions [12]. The thiophene ring system, with its boiling point of 357 K (84°C) [11], contributes to the overall thermal behavior of the molecule, though the complete molecular structure significantly alters these characteristics compared to the individual components.

Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide comprehensive thermal characterization data, including decomposition temperatures, phase transitions, and thermal stability ranges [14] [15]. However, such detailed thermal analysis data for 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one are not currently available in the literature.

Partition Coefficient and Membrane Interactions

The partition coefficient represents a critical parameter for understanding the distribution behavior of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one between aqueous and lipophilic phases [16] [17]. However, experimental partition coefficient data for this specific compound are not available in the current literature [12].

Theoretical considerations based on structural features suggest that the compound would exhibit moderate lipophilicity due to the presence of both hydrophobic elements (thiophene ring, pyrrolidine ring, and pentyl chain) and polar functional groups (nitrogen heteroatom and carbonyl group) [18] [17]. The thiophene moiety contributes to aromatic character and electronic properties, influencing both lipophilicity and potential for π-stacking interactions [13] [8].

Membrane interaction potential can be inferred from the structural characteristics of related compounds. The pyrrolidine ring system typically enhances membrane permeability compared to linear amine structures due to its cyclic constraint and reduced hydrogen bonding potential [8]. The thiophene substitution may facilitate membrane interactions through hydrophobic associations and potential electronic interactions with membrane components [13].

Computational predictions using established methodologies such as the octanol-water partition coefficient (log P) estimation would provide valuable insights into the compound's distribution behavior [16] [17]. The partition coefficient serves as a predictor for bioavailability, tissue distribution, and membrane penetration characteristics, making it a fundamental parameter for understanding the compound's physicochemical behavior [17].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Manier SK, Richter LHJ, Schäper J, Maurer HH, Meyer MR. Different in vitro and in vivo tools for elucidating the human metabolism of alpha-cathinone-derived drugs of abuse. Drug Test Anal. 2018 Jan 4. doi: 10.1002/dta.2355. [Epub ahead of print] PubMed PMID: 29314710.

3: Beck O, Bäckberg M, Signell P, Helander A. Intoxications in the STRIDA project involving a panorama of psychostimulant pyrovalerone derivatives, MDPV copycats. Clin Toxicol (Phila). 2018 Apr;56(4):256-263. doi: 10.1080/15563650.2017.1370097. Epub 2017 Sep 12. PubMed PMID: 28895757.

4: Gatch MB, Dolan SB, Forster MJ. Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats. Psychopharmacology (Berl). 2017 Apr;234(8):1237-1245. doi: 10.1007/s00213-017-4562-4. Epub 2017 Feb 16. PubMed PMID: 28210779; PubMed Central PMCID: PMC5364041.

5: Cheong JH, Choi MJ, Jang CG, Lee YS, Lee S, Kim HJ, Seo JW, Yoon SS. Behavioral evidence for the abuse potential of the novel synthetic cathinone alpha-pyrrolidinopentiothiophenone (PVT) in rodents. Psychopharmacology (Berl). 2017 Mar;234(5):857-867. doi: 10.1007/s00213-017-4526-8. Epub 2017 Jan 9. PubMed PMID: 28070621.

6: Byrska B, Stanaszek R, Zuba D. Alpha-PVP as an active component of herbal highs in Poland between 2013 and 2015. Drug Test Anal. 2017 Aug;9(8):1267-1274. doi: 10.1002/dta.2151. Epub 2017 Feb 10. PubMed PMID: 28035764.

7: Eshleman AJ, Wolfrum KM, Reed JF, Kim SO, Swanson T, Johnson RA, Janowsky A. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. J Pharmacol Exp Ther. 2017 Jan;360(1):33-47. Epub 2016 Oct 31. PubMed PMID: 27799294; PubMed Central PMCID: PMC5193076.

8: Wojcieszak J, Andrzejczak D, Woldan-Tambor A, Zawilska JB. Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones. Neurotox Res. 2016 Aug;30(2):239-50. doi: 10.1007/s12640-016-9640-6. Epub 2016 Jun 13. PubMed PMID: 27295059.

9: Odoardi S, Romolo FS, Strano-Rossi S. A snapshot on NPS in Italy: Distribution of drugs in seized materials analysed in an Italian forensic laboratory in the period 2013-2015. Forensic Sci Int. 2016 Aug;265:116-20. doi: 10.1016/j.forsciint.2016.01.037. Epub 2016 Feb 1. PubMed PMID: 26874736.

10: Swortwood MJ, Carlier J, Ellefsen KN, Wohlfarth A, Diao X, Concheiro-Guisan M, Kronstrand R, Huestis MA. In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Bioanalysis. 2016;8(1):65-82. doi: 10.4155/bio.15.237. Epub 2015 Dec 9. PubMed PMID: 26648097; PubMed Central PMCID: PMC5493968.

11: Helander A, Beck O, Bäckberg M. Intoxications by the dissociative new psychoactive substances diphenidine and methoxphenidine. Clin Toxicol (Phila). 2015 Jun;53(5):446-53. doi: 10.3109/15563650.2015.1033630. Epub 2015 Apr 17. PubMed PMID: 25881797.

12: Takayama T, Suzuki M, Todoroki K, Inoue K, Min JZ, Kikura-Hanajiri R, Goda Y, Toyo'oka T. UPLC/ESI-MS/MS-based determination of metabolism of several new illicit drugs, ADB-FUBINACA, AB-FUBINACA, AB-PINACA, QUPIC, 5F-QUPIC and α-PVT, by human liver microsome. Biomed Chromatogr. 2014 Jun;28(6):831-8. doi: 10.1002/bmc.3155. PubMed PMID: 24861751.

13: Kikura-Hanajiri R, Kawamura NU, Goda Y. Changes in the prevalence of new psychoactive substances before and after the introduction of the generic scheduling of synthetic cannabinoids in Japan. Drug Test Anal. 2014 Jul-Aug;6(7-8):832-9. doi: 10.1002/dta.1584. Epub 2013 Dec 26. PubMed PMID: 24573957.